ML2-SA1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ML2-SA1 is a novel selective agonist of TRPML2, revealing direct role in chemokine release from innate immune cells, promoting macrophage migration.

Applications De Recherche Scientifique

Immunological Applications

Chemokine Release and Macrophage Function

One of the primary applications of ML2-SA1 is its role in enhancing the secretion of chemokines from macrophages. Research has demonstrated that this compound significantly increases the release of CCL2 (chemokine C-C motif ligand 2) from bone marrow-derived macrophages (BMDMΦ) following lipopolysaccharide (LPS) treatment. This effect is specific to TRPML2-expressing macrophages, as evidenced by experiments showing no increase in CCL2 secretion in TRPML2-deficient macrophages .

Mechanism of Action

The mechanism underlying this compound's action involves its ability to activate TRPML2 channels within endosomal compartments. This activation enhances trafficking pathways that facilitate chemokine release. Specifically, this compound has been shown to promote the recycling of transferrin and enhance vesicular trafficking through early/recycling endosomes (EE/RE), rather than through late endosomes/lysosomes (LE/LY), where conditions are less favorable for TRPML2 activity .

Migration Induction

In addition to promoting chemokine release, this compound has been shown to enhance macrophage migration. In modified Boyden chamber assays, LPS-stimulated BMDMΦ pre-treated with this compound exhibited increased migratory capacity compared to untreated cells. This effect correlates with elevated CCL2 levels, which serve as a chemoattractant for other macrophages .

Virological Applications

Antiviral Effects Against Zika Virus

Recent studies have highlighted the antiviral potential of this compound against Zika virus (ZIKV). In vitro experiments demonstrated that this compound treatment significantly reduced viral E protein levels and intracellular genome quantities in ZIKV-infected A549 cells without inducing cytotoxicity. The compound's effectiveness was observed at concentrations that did not compromise cell viability, indicating a promising therapeutic window .

Mechanism in Viral Inhibition

The antiviral mechanism appears to involve alterations in intracellular cholesterol distribution and modulation of endolysosomal dynamics. This compound treatment led to an accumulation of ZIKV particles within CD63-positive vesicles, suggesting an interference with the viral life cycle that may enhance lysosomal degradation pathways . This accumulation indicates that this compound could potentially be used to target viral replication processes by manipulating endosomal trafficking.

Data Summary

Case Study 1: Chemokine Release Enhancement

A study involving BMDMΦ demonstrated that pre-treatment with this compound before LPS exposure resulted in a statistically significant increase in CCL2 secretion at both 4-hour and 8-hour intervals. This finding underscores the compound's potential as a modulator of immune responses during inflammatory conditions.

Case Study 2: Antiviral Activity Against ZIKV

In a controlled experiment with A549 cells infected with ZIKV, treatment with this compound led to a marked reduction in viral protein expression and genome replication. The results suggest that this compound could serve as a therapeutic agent against ZIKV infections by targeting endolysosomal pathways.

Propriétés

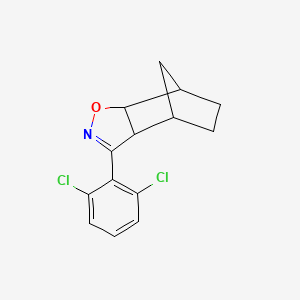

Formule moléculaire |

C14H13Cl2NO |

|---|---|

Poids moléculaire |

282.2 g/mol |

Nom IUPAC |

5-(2,6-dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |

InChI |

InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2 |

Clé InChI |

NBXVMFMMTKYFQP-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |

SMILES canonique |

C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ML2-SA1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.